molecular formula C22H28N4O2 B7170366 N-methyl-3-[[1-(2-phenylethyl)pyrrolidin-3-yl]methylcarbamoylamino]benzamide

N-methyl-3-[[1-(2-phenylethyl)pyrrolidin-3-yl]methylcarbamoylamino]benzamide

Cat. No.: B7170366
M. Wt: 380.5 g/mol
InChI Key: DDMPTTBMRDRZBB-UHFFFAOYSA-N
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Description

N-methyl-3-[[1-(2-phenylethyl)pyrrolidin-3-yl]methylcarbamoylamino]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a pyrrolidine ring, and a phenylethyl group

Properties

IUPAC Name

N-methyl-3-[[1-(2-phenylethyl)pyrrolidin-3-yl]methylcarbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-23-21(27)19-8-5-9-20(14-19)25-22(28)24-15-18-11-13-26(16-18)12-10-17-6-3-2-4-7-17/h2-9,14,18H,10-13,15-16H2,1H3,(H,23,27)(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMPTTBMRDRZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)NCC2CCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[[1-(2-phenylethyl)pyrrolidin-3-yl]methylcarbamoylamino]benzamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the benzamide core. Common synthetic routes include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenylethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the phenylethyl group is introduced to the pyrrolidine ring.

    Formation of the Benzamide Core: This involves the reaction of an amine with a benzoyl chloride derivative under basic conditions to form the benzamide structure.

    Coupling Reactions: The final step involves coupling the pyrrolidine derivative with the benzamide core using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[[1-(2-phenylethyl)pyrrolidin-3-yl]methylcarbamoylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-methyl-3-[[1-(2-phenylethyl)pyrrolidin-3-yl]methylcarbamoylamino]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.

    Pharmacology: Research focuses on its interaction with various receptors and enzymes in the body, exploring its potential as a drug candidate.

    Biology: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-methyl-3-[[1-(2-phenylethyl)pyrrolidin-3-yl]methylcarbamoylamino]benzamide involves its interaction with specific molecular targets in the body. These targets may include:

    Receptors: The compound may bind to and modulate the activity of certain receptors, such as G-protein coupled receptors (GPCRs) or ion channels.

    Enzymes: It may inhibit or activate specific enzymes, affecting various biochemical pathways.

    Pathways: The compound’s effects on cellular signaling pathways can lead to changes in gene expression, protein synthesis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-[[1-(2-phenylethyl)pyrrolidin-3-yl]methylcarbamoylamino]benzamide: shares structural similarities with other benzamide derivatives and pyrrolidine-containing compounds.

    Benzamide Derivatives: Compounds like N-(2-phenylethyl)-3-methylbenzamide have similar core structures but differ in their functional groups and side chains.

    Pyrrolidine-Containing Compounds: Compounds such as 1-(2-phenylethyl)pyrrolidine have similar ring structures but may lack the benzamide moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.

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